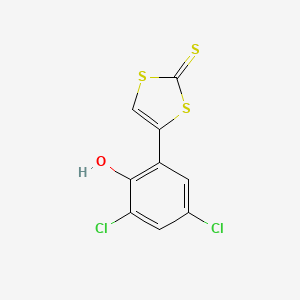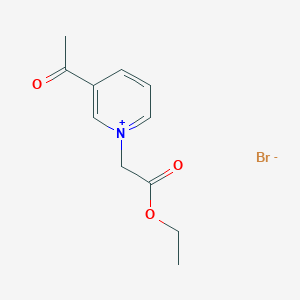
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a tert-butyl group and an undec-10-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of tert-butylbenzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the undec-10-en-1-yl group, making it less complex and with different reactivity.
1-tert-Butyl-4-nitrobenzene: Contains a nitro group instead of the undec-10-en-1-yl group, leading to different chemical and biological properties.
4-tert-Butylbenzenethiol: Contains a thiol group, which imparts distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and undec-10-en-1-yl groups, which confer specific chemical and physical properties that can be exploited in various scientific and industrial contexts.
Eigenschaften
| 90900-82-6 | |
Molekularformel |
C21H34 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-tert-butyl-4-undec-10-enylbenzene |
InChI |
InChI=1S/C21H34/c1-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(2,3)4/h5,15-18H,1,6-14H2,2-4H3 |
InChI-Schlüssel |
DLWCSMATSYWZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)


